1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

Procurement Cost Efficiency Bipyrazole Building Block

Bipyrazole carbaldehydes are not interchangeable; substitution patterns dictate reactivity. This 2-fluorophenyl congener (CAS 1006336-67-9) provides distinct electronic/steric profiling for fluorine position-dependent SAR. • ≥97% purity minimizes byproduct carryover in condensations or cycloadditions • 16.1% cost saving vs. 4-fluorophenyl regioisomer (€416/g list) • bp 461.3°C, density 1.30 g/cm³ for predictable extraction protocols

Molecular Formula C15H13FN4O
Molecular Weight 284.29 g/mol
CAS No. 1006336-67-9
Cat. No. B3197582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
CAS1006336-67-9
Molecular FormulaC15H13FN4O
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3F)C
InChIInChI=1S/C15H13FN4O/c1-10-12(8-19(2)17-10)15-11(9-21)7-20(18-15)14-6-4-3-5-13(14)16/h3-9H,1-2H3
InChIKeyRLYBTNWDOKNVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bipyrazole Aldehyde Building Block for Medicinal Chemistry


1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde (CAS 1006336-67-9) is a heterocyclic small molecule featuring a 3,4'-bipyrazole core with a reactive 4-carbaldehyde handle, a 2-fluorophenyl moiety at the N1 position, and methyl substituents at the 1' and 3' positions of the pendant pyrazole ring . This compound belongs to the broader class of bipyrazole carbaldehydes, which are widely employed as versatile synthetic intermediates for the construction of biologically active scaffolds via condensation, reductive amination, and cycloaddition reactions . The ortho-fluorine substitution and a typical vendor-guaranteed purity of ≥97% distinguish it from closely related non-fluorinated and para-fluorinated analogs .

Why Generic Analogs Cannot Substitute This Compound


Bipyrazole-4-carbaldehydes are not interchangeable commodities. The position and identity of the aryl substituent at N1, the alkyl groups on the pendant pyrazole, and the electronic character of the aldehyde function collectively dictate reactivity, downstream synthetic utility, and physicochemical properties . Subtle modifications—such as replacing the 2-fluorophenyl group with phenyl or 4-fluorophenyl, or altering the 1'-methyl to ethyl—produce measurable differences in boiling point, density, lipophilicity, and purity profiles that directly impact procurement decisions and experimental reproducibility .

Head-to-Head Comparison Against Closest Analogs


Cost Advantage vs. 4-Fluorophenyl and Phenyl Analogs

At equivalent pack size (1 g), the target 2-fluorophenyl compound is priced at €416, which is 16.1% lower than the 4-fluorophenyl regioisomer (€496) and dramatically more economical than the non-fluorinated phenyl analog, where even the 50 mg entry point costs €580 . For budget-conscious procurements requiring gram-scale quantities, this price differential provides a direct cost-saving incentive.

Procurement Cost Efficiency Bipyrazole Building Block

Purity Advantage vs. Phenyl Analog

Commercial lots of the target compound are consistently specified at ≥97% purity, whereas the nearest non-fluorinated phenyl analog (CAS 1004451-72-2) is typically offered at ≥95% purity . This 2-percentage-point purity edge reduces the carry-through of undefined impurities into downstream transformations, enhancing reaction reproducibility and simplifying purification workflows.

Chemical Purity Reproducibility Quality Control

Boiling Point and Density vs. Phenyl and 4-Fluorophenyl Analogs

The target compound exhibits a predicted boiling point of 461.3 ± 45.0 °C and a density of 1.30 ± 0.1 g/cm³ . In contrast, the non-fluorinated phenyl analog shows a lower boiling point (460.3 ± 45.0 °C) and markedly lower density (1.2 ± 0.1 g/cm³), while the 4-fluorophenyl regioisomer boils at 455.1 ± 45.0 °C . These differences, although predicted, can affect evaporation rates and solvent compatibility in experimental settings.

Physical Properties Volatility Formulation

Electronic Modulation by Ortho-Fluorine for SAR Studies

Predicted pKa data indicate that the 2-fluorophenyl substituent yields a conjugate acid pKa of 0.20 ± 0.10, marginally lower than the 4-fluorophenyl regioisomer (pKa 0.25 ± 0.10) . Additionally, the phenyl analog has a reported XLogP3 of 1.7, while the 2-fluorophenyl compound is expected to have enhanced lipophilicity due to the ortho-fluorine effect . Although direct XLogP data for the target are not available, the established ortho-fluorine SAR principle—whereby fluorine at the 2-position alters both steric and electronic profiles relative to para-substituted or unsubstituted rings—supports differentiated binding and permeability behavior in medicinal chemistry campaigns.

Electronic Effects SAR Studies Drug Design

Aldehyde Reactivity and Ortho-Fluorine Electronic Influence

The 4-carbaldehyde moiety serves as a linchpin for constructing imines, hydrazones, and Knoevenagel adducts. The ortho-fluorine substitution pattern is expected to exert a stronger electron-withdrawing inductive effect on the pyrazole ring system compared to the para-isomer, potentially enhancing the electrophilicity of the aldehyde carbonyl . While direct kinetic data for this compound are not published, class-level knowledge of fluoropyrazole reactivity indicates that 2-fluorophenyl analogs often exhibit altered regioselectivity and reaction rates in nucleophilic additions relative to their phenyl or 4-fluorophenyl counterparts [1].

Synthetic Versatility Aldehyde Reactivity Building Block Utility

High-Value Application Scenarios


SAR-Driven Medicinal Chemistry with Ortho-Fluorine Modulation

When building a focused library of bipyrazole-derived lead compounds, the 2-fluorophenyl congener provides a distinct electronic and steric profile that differs measurably from both the phenyl and 4-fluorophenyl analogs (ΔpKa 0.05 vs. 4-F regioisomer; enhanced ortho-fluorine inductive effect) . This enables medicinal chemists to probe fluorine position-dependent structure–activity relationships without the need for custom synthesis.

Cost-Constrained Procurement at Gram Scale

For projects requiring ≥1 g of starting material, the target compound’s list price of €416/g delivers a 16.1% cost saving compared to the 4-fluorophenyl regioisomer (€496/g) and an even greater per-gram advantage over the phenyl analog . Budget-conscious laboratories can allocate savings toward other reagents while maintaining a fluorinated bipyrazole scaffold.

High-Purity Requirements for Multi-Step Synthesis

The ≥97% minimum purity specification of the 2-fluorophenyl compound reduces the burden of byproduct formation in subsequent condensation or cycloaddition steps, relative to the ≥95% purity offered for the phenyl analog . This is especially critical in multi-step reaction cascades where impurity carryover can erode overall yield.

Physical Property Optimization for Solvent Selection

With a predicted boiling point of 461.3 °C and density of 1.30 g/cm³, the compound occupies a physicochemical niche between the phenyl (460.3 °C, 1.2 g/cm³) and 1'-ethyl (483.9 °C, 1.3 g/cm³) analogs . Process chemists can exploit these differences when designing distillation or extraction protocols where boiling point separations or density-driven phase behaviors are critical.

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